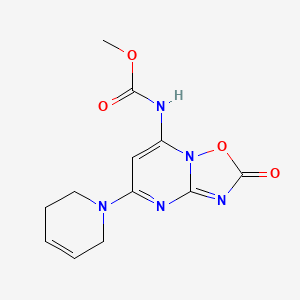

Carprazidil

Description

Properties

CAS No. |

68020-77-9 |

|---|---|

Molecular Formula |

C12H13N5O4 |

Molecular Weight |

291.26 g/mol |

IUPAC Name |

methyl N-[5-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-a]pyrimidin-7-yl]carbamate |

InChI |

InChI=1S/C12H13N5O4/c1-20-11(18)14-9-7-8(16-5-3-2-4-6-16)13-10-15-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,14,18) |

InChI Key |

LIQCCUFOYBAGQT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC(=NC2=NC(=O)ON12)N3CCC=CC3 |

Other CAS No. |

68020-77-9 |

Synonyms |

Carbamic acid, (5-(3,6-dihydro-1(2H)-pyridinyl)-3,3a-dihydro-2-oxo-2H-(1,2,4)oxadiazolo(2,3-a)pyrimidin-7-yl)-, methyl ester carprazidil methyl 5-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo-2,3a-pyrimidine-7-carbamate Ro 12-4713 Ro 124713 |

Origin of Product |

United States |

Foundational & Exploratory

Carprazidil's Vasodilatory Mechanism: An In-Depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of Carprazidil is scarce in publicly available scientific literature. This guide is constructed based on the established pharmacology of Minoxidil, a vasodilator to which this compound has been reported to have qualitatively and quantitatively similar effects. Therefore, the mechanisms, data, and protocols presented herein are hypothesized to be representative of this compound's actions.

Executive Summary

This compound is a potent vasodilator used in the management of hypertension. Based on its comparative pharmacological profile with Minoxidil, this compound is proposed to function primarily as a potassium channel opener, specifically targeting ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This action leads to hyperpolarization of the cell membrane, subsequent closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, vasodilation. Evidence also suggests a potential secondary involvement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in its vasodilatory effect. This technical guide outlines the core molecular mechanisms, provides representative quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways.

Core Mechanism of Action: Potassium Channel Opening

The principal mechanism of action for this compound as a vasodilator is believed to be the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[1][2] This leads to a cascade of events resulting in muscle relaxation and widening of the blood vessels.

The process unfolds as follows:

-

K-ATP Channel Activation: this compound binds to and opens K-ATP channels on vascular smooth muscle cells.

-

Potassium Efflux and Hyperpolarization: The opening of these channels allows for an increased efflux of potassium ions (K+) out of the cell, down their electrochemical gradient.[3] This net loss of positive charge leads to hyperpolarization of the cell membrane, making it more negative.

-

Inhibition of Voltage-Gated Calcium Channels: The hyperpolarized state of the cell membrane inhibits the opening of voltage-gated L-type calcium channels.

-

Reduced Calcium Influx: This inhibition results in a decreased influx of extracellular calcium ions (Ca2+) into the cell.

-

Vascular Smooth Muscle Relaxation: The reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to the dephosphorylation of myosin light chains and subsequent relaxation of the vascular smooth muscle.[4]

Signaling Pathway Diagram

Secondary Mechanism: Role of the NO/cGMP Pathway

Some evidence suggests that the vasodilatory effects of potassium channel openers like Minoxidil may also involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[5] This pathway is a key regulator of vascular tone.

The proposed steps are:

-

Nitric Oxide Synthase (NOS) Activation: this compound may directly or indirectly stimulate endothelial nitric oxide synthase (eNOS).

-

NO Production and Diffusion: Activated eNOS produces NO, which diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

-

Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC).

-

cGMP Production: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Protein Kinase G (PKG) Activation: Increased levels of cGMP activate protein kinase G (PKG).

-

Vasodilation: PKG activation leads to a decrease in intracellular calcium and desensitization of the contractile machinery to calcium, contributing to vasodilation.

NO/cGMP Signaling Pathway Diagram

Quantitative Data (Representative)

The following table summarizes representative quantitative data for Minoxidil, which is expected to be comparable to this compound.

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 for K-ATP Channel Activation (Sarcolemmal) | 182.6 µM | Guinea-pig ventricular myocytes | |

| EC50 for K-ATP Channel Activation (Mitochondrial) | 7.3 µM | Guinea-pig ventricular myocytes |

Experimental Protocols

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol is used to directly measure the effect of a compound on the activity of K-ATP channels in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue (e.g., rat aorta or mesenteric artery).

-

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

Drug Application: this compound (or a comparator like Minoxidil) is applied to the cell via the perfusion system at varying concentrations.

-

Current Measurement: The resulting outward potassium currents through K-ATP channels are recorded. An increase in outward current upon drug application indicates channel opening.

-

Data Analysis: Dose-response curves are generated to determine the EC50 value for channel activation.

Experimental Workflow Diagram

In Vitro Vasodilation Assay

This assay measures the vasodilatory effect of a compound on isolated arterial rings.

Methodology:

-

Tissue Preparation: Arterial rings (e.g., from rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.

-

Tension Measurement: The rings are connected to an isometric force transducer to continuously record changes in tension.

-

Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or KCl) to induce a stable contractile tone.

-

Drug Addition: Cumulative concentrations of this compound are added to the organ bath.

-

Relaxation Measurement: The resulting relaxation of the arterial rings is recorded as a percentage decrease from the pre-constricted tension.

-

Data Analysis: Concentration-response curves are plotted to determine the potency (EC50) and efficacy (maximum relaxation) of the vasodilator.

Measurement of cGMP Levels

This protocol quantifies changes in intracellular cGMP levels in response to the test compound.

Methodology:

-

Cell/Tissue Culture: Vascular smooth muscle cells or arterial tissue are cultured and then treated with this compound for a specified time.

-

Lysis: The cells or tissues are lysed to release intracellular components.

-

cGMP Quantification: The concentration of cGMP in the lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Normalization: cGMP levels are typically normalized to the total protein concentration of the sample.

-

Statistical Analysis: The cGMP levels in treated samples are compared to those in untreated controls.

Conclusion

The vasodilatory action of this compound is best explained by its function as a potassium channel opener, a mechanism it likely shares with Minoxidil. By activating K-ATP channels in vascular smooth muscle, this compound induces membrane hyperpolarization, leading to a reduction in intracellular calcium and subsequent vasodilation. A secondary contribution from the NO/cGMP signaling pathway may also be involved. Further direct experimental studies on this compound are warranted to definitively confirm these mechanisms and to elucidate its detailed pharmacological profile.

References

- 1. Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide-dependent vasodilation induced by minoxidil in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cariprazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine is a third-generation atypical antipsychotic agent demonstrating a unique and complex pharmacological profile.[1] It is distinguished by its high affinity and partial agonist activity at dopamine D3 and D2 receptors, with a preference for the D3 receptor subtype, and partial agonism at serotonin 5-HT1A receptors.[1][2][3] Cariprazine also acts as an antagonist at serotonin 5-HT2B and 5-HT2A receptors.[2] This multifaceted mechanism of action is believed to contribute to its efficacy in treating a broad spectrum of symptoms in schizophrenia and bipolar disorder, including positive and negative symptoms, as well as cognitive deficits. This technical guide provides an in-depth overview of the pharmacological properties of cariprazine, including its pharmacodynamics, pharmacokinetics, and the role of its major active metabolites. Detailed experimental protocols and quantitative data are presented to support a comprehensive understanding of this novel therapeutic agent.

Introduction

Cariprazine (brand names Vraylar and Reagila) is an orally administered atypical antipsychotic developed for the treatment of schizophrenia and bipolar disorder. Its development was driven by the need for antipsychotics with a broader efficacy profile, particularly concerning negative and cognitive symptoms, and a favorable side-effect profile. The unique receptor-binding profile of cariprazine, particularly its D3 receptor preference, distinguishes it from other antipsychotic medications and is thought to be a key contributor to its therapeutic effects.

Pharmacodynamics

The pharmacodynamic profile of cariprazine is characterized by its interaction with multiple neurotransmitter receptors. Its primary mechanism is thought to be mediated through a combination of partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.

Receptor Binding Affinity

Cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), exhibit high affinity for several dopamine and serotonin receptors. The binding affinities (Ki values) are summarized in the table below. Lower Ki values indicate a stronger binding affinity.

| Receptor | Cariprazine (Ki, nM) | Desmethyl-cariprazine (DCAR) (Ki, nM) | Didesmethyl-cariprazine (DDCAR) (Ki, nM) |

| Dopamine D3 | 0.085 | Higher than Cariprazine | Higher than Cariprazine |

| Dopamine D2L | 0.49 | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar |

| Dopamine D2S | 0.69 | Low nanomolar | Low nanomolar |

| Serotonin 5-HT1A | 2.6 | Low nanomolar | Low nanomolar |

| Serotonin 5-HT2B | 0.58 | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar |

| Serotonin 5-HT2A | 18.8 | Moderate affinity | Moderate affinity |

| Histamine H1 | 23.2 | Moderate affinity | Moderate affinity |

| Serotonin 5-HT2C | 134 | - | - |

| α1A-Adrenergic | 155 | - | - |

| Cholinergic Muscarinic | >1000 (IC50) | - | - |

Table 1: In vitro receptor binding affinities of Cariprazine and its major metabolites.

Functional Activity

Cariprazine's functional activity is complex, acting as a partial agonist at some receptors and an antagonist at others. This "modulatory" effect is dependent on the ambient concentration of the endogenous neurotransmitter.

-

Dopamine D2 and D3 Receptors: Cariprazine acts as a partial agonist at both D2 and D3 receptors. In environments with high dopamine levels (hyperdopaminergic), as hypothesized in psychosis, cariprazine acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in low dopamine conditions (hypodopaminergic), it exhibits functional agonist activity, enhancing dopaminergic tone. This is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia.

-

Serotonin 5-HT1A Receptors: Cariprazine is a partial agonist at 5-HT1A receptors.

-

Serotonin 5-HT2A Receptors: It acts as an antagonist at 5-HT2A receptors.

-

Serotonin 5-HT2B Receptors: Cariprazine and its metabolites are pure antagonists at human 5-HT2B receptors.

The interplay of these activities at various receptors is believed to be the basis of cariprazine's therapeutic effects.

Caption: Cariprazine's interactions with key dopamine and serotonin receptors.

Pharmacokinetics

Cariprazine is administered orally and undergoes extensive metabolism. Its pharmacokinetic profile is characterized by a long half-life of its active metabolites.

Absorption and Distribution

Cariprazine has high bioavailability and is highly bound to plasma proteins (91-97%).

Metabolism

Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6. It is metabolized into two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites are pharmacologically active and have receptor binding profiles similar to the parent compound. DDCAR is the most prominent moiety at steady state.

Caption: Metabolic pathway of Cariprazine via CYP enzymes.

Elimination

The elimination half-life of cariprazine is 2-4 days, while its active metabolites have significantly longer half-lives, with DDCAR's half-life being 1-3 weeks. Steady state for cariprazine and DCAR is reached in about 1 week, while it takes approximately 3 weeks for DDCAR.

| Compound | Elimination Half-life | Time to 90% Steady State |

| Cariprazine | 2-4 days | ~1 week |

| Desmethyl-cariprazine (DCAR) | - | ~1 week |

| Didesmethyl-cariprazine (DDCAR) | 1-3 weeks | ~3 weeks |

Table 2: Pharmacokinetic parameters of Cariprazine and its major active metabolites.

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of cariprazine and its metabolites for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing recombinant human or rat receptors, or from dissected rat brain structures, are prepared.

-

Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of the test compound (cariprazine, DCAR, or DDCAR).

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of cariprazine and its metabolites at G-protein coupled receptors.

Methodology:

-

Membrane Incubation: Cell membranes expressing the receptor of interest are incubated with GDP, the test compound, and [35S]GTPγS.

-

Stimulation: For antagonist activity determination, a known agonist for the receptor is also added.

-

Separation and Counting: The reaction is stopped, and the membranes are filtered to separate bound from free [35S]GTPγS. The radioactivity of the filters is then measured.

-

Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. The ability of the test compound to block agonist-stimulated binding indicates antagonist activity.

Caption: Workflow for determining functional activity using [35S]GTPγS assays.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of cariprazine in the treatment of schizophrenia and bipolar I disorder.

-

Schizophrenia: Cariprazine is effective in treating both positive and negative symptoms of schizophrenia. Doses of 1.5-6 mg/day have shown efficacy.

-

Bipolar I Disorder: It is approved for the treatment of manic or mixed episodes (3-6 mg/day) and depressive episodes (1.5-3 mg/day) associated with bipolar I disorder.

-

Major Depressive Disorder (MDD): Cariprazine has also been approved as an adjunctive therapy to antidepressants for the treatment of MDD.

Conclusion

Cariprazine possesses a unique and complex pharmacological profile, primarily characterized by its D3-preferring D2/D3 partial agonism and 5-HT1A partial agonism. This multifaceted mechanism of action, coupled with the significant contribution of its long-acting active metabolites, likely underlies its broad spectrum of efficacy in treating various symptoms of schizophrenia and bipolar disorder. The detailed understanding of its pharmacodynamics and pharmacokinetics provided in this guide serves as a valuable resource for researchers and clinicians in the field of neuropsychopharmacology. Further research into the clinical implications of its D3 receptor preference may continue to elucidate its full therapeutic potential.

References

The Impact of Prazosin on Vascular Smooth Muscle Cells: A Technical Overview

A Comprehensive Examination of the Pharmacological Effects and Cellular Mechanisms of an Alpha-1 Adrenergic Antagonist

Dissemination Level: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the effects of Prazosin on vascular smooth muscle cells (VSMCs). Prazosin, a quinazoline derivative, functions as a potent and selective antagonist of alpha-1 adrenergic receptors, playing a crucial role in the relaxation of vascular smooth muscle and the subsequent reduction in peripheral vascular resistance. This document consolidates quantitative data on Prazosin's binding affinities and its functional effects on vasoconstriction. Detailed experimental methodologies for studying these effects are provided, alongside a visual representation of the underlying signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Note on Drug Nomenclature: The initial request for information on "Carprazidil" yielded no results in scientific literature. Based on phonetic similarity and pharmacological context, this document focuses on "Prazosin," a well-documented vasodilator with effects on vascular smooth muscle.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Prazosin's interaction with alpha-1 adrenergic receptors and its functional effects on vascular smooth muscle.

Table 1: Prazosin Receptor Binding Affinity

| Parameter | Value | Tissue/Cell Type | Reference |

| pKi | 9.4 ± 0.1 | Rat Thoracic Aorta | [1] |

| pKD | 9.5 | Rat Thoracic Aorta (intact tissue) | [1] |

| pKD | 9.3 ± 0.3 | Rat Thoracic Aorta (membranes) | [1] |

| KD | 34 ± 6 pM | Control Rat Thoracic Aorta | [2] |

| KD | 26 ± 3 pM | Aldosterone Hypertensive Rat Thoracic Aorta | [2] |

| KB | 1.47 nM | Rat Renal Cortex | |

| pA2 | 9.8 - 10.7 | Rat Thoracic Aorta |

Table 2: Functional Antagonism of Norepinephrine-Induced Effects

| Effect | Measurement | Value | Tissue/Vessel Type | Reference |

| Inhibition of Norepinephrine-induced Contraction | pA2 | 9.8 - 10.7 | Rat Thoracic Aorta | |

| Attenuation of Pressor Response to Norepinephrine | Dose Increment | Three-fold increase in norepinephrine dose required for a 20 mm Hg rise in diastolic blood pressure | Human subjects with essential hypertension | |

| Reduction of Vasoconstrictor Response | - | More potent than phentolamine on a molar basis | Saline-perfused rat mesenteric artery | |

| Antagonism of Norepinephrine | - | Potent antagonist | Human dorsal metacarpal veins |

Mechanism of Action

Prazosin exerts its vasodilatory effects primarily through the competitive and selective antagonism of alpha-1 adrenergic receptors located on the cell membrane of vascular smooth muscle cells. These receptors are Gq-protein coupled and are physiologically activated by the endogenous catecholamines, norepinephrine and epinephrine.

The binding of norepinephrine to alpha-1 adrenoceptors initiates a signaling cascade that leads to vasoconstriction. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction and vasoconstriction.

Prazosin, by blocking the alpha-1 adrenergic receptor, prevents the binding of norepinephrine and thereby inhibits this entire signaling cascade. This blockade leads to a reduction in intracellular calcium levels and subsequent relaxation of the vascular smooth muscle. The resulting vasodilation, affecting both arteries and veins, decreases total peripheral vascular resistance and consequently lowers blood pressure. Notably, Prazosin's selective antagonism of post-synaptic alpha-1 receptors minimizes the reflex tachycardia often associated with non-selective alpha-blockers.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of norepinephrine-induced vasoconstriction and the inhibitory action of Prazosin.

Caption: Signaling pathway of Prazosin's inhibitory effect on vasoconstriction.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the effects of Prazosin on vascular smooth muscle cells.

Radioligand Binding Assays

Objective: To determine the binding affinity (KD or Ki) of Prazosin for alpha-1 adrenergic receptors.

Methodology:

-

Membrane Preparation: Vascular smooth muscle tissue (e.g., rat thoracic aorta) is homogenized and centrifuged to isolate the cell membrane fraction containing the alpha-1 adrenergic receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for alpha-1 adrenergic receptors, such as [3H]-prazosin, at various concentrations.

-

Competition Binding: To determine the Ki of unlabeled Prazosin, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Prazosin.

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membrane fraction is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from the total binding. Saturation and competition binding data are then analyzed using non-linear regression to determine the KD and Ki values, respectively.

Isolated Vascular Ring Tension Studies

Objective: To assess the functional effect of Prazosin on vasoconstriction in isolated blood vessels.

Methodology:

-

Tissue Preparation: Segments of arteries or veins (e.g., rat aorta, human metacarpal veins) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.

-

Isometric Tension Recording: The vascular rings are connected to isometric force transducers to record changes in tension.

-

Contraction Induction: A contractile agonist, typically norepinephrine, is added to the organ bath in a cumulative concentration-response manner to induce vasoconstriction.

-

Antagonism Protocol: The concentration-response curve to norepinephrine is repeated in the presence of increasing concentrations of Prazosin to assess its inhibitory effect.

-

Data Analysis: The results are plotted as concentration-response curves. The potency of Prazosin as an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

In Vivo Blood Pressure Measurement

Objective: To evaluate the effect of Prazosin on systemic blood pressure and vascular resistance in a whole-animal model.

Methodology:

-

Animal Model: Normotensive or hypertensive animal models (e.g., spontaneously hypertensive rats) are used.

-

Catheterization: Arterial and venous catheters are implanted for direct blood pressure measurement and drug administration, respectively.

-

Drug Administration: Prazosin is administered intravenously or orally at various doses.

-

Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored.

-

Data Analysis: Changes in mean arterial pressure, systolic and diastolic pressure, and heart rate from baseline are calculated and analyzed to determine the dose-response relationship of Prazosin's antihypertensive effect.

Conclusion

Prazosin is a selective alpha-1 adrenergic receptor antagonist that effectively induces vasodilation by inhibiting the contractile signaling pathway mediated by norepinephrine in vascular smooth muscle cells. Its high affinity for alpha-1 adrenoceptors and its potent functional antagonism of catecholamine-induced vasoconstriction are well-documented. The experimental protocols outlined in this guide provide a framework for the continued investigation of Prazosin and other vasoactive compounds. The detailed understanding of its mechanism of action at the cellular and molecular level is crucial for the development of novel therapeutics for cardiovascular diseases.

References

- 1. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Novel Antipsychotic: A Technical Chronicle of the Discovery and Initial Synthesis of Carprazidil

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and initial synthesis of Carprazidil, now known as Cariprazine (marketed as Vraylar® and Reagila®). Developed for researchers, scientists, and drug development professionals, this document details the scientific journey from a serendipitous discovery to the creation of a novel therapeutic agent for schizophrenia and bipolar disorder. The timeline, synthesis protocols, and initial pharmacological data are presented herein, offering a comprehensive overview of the foundational research conducted by scientists at Gedeon Richter Plc.

Discovery: An Unexpected Lead from a Synthetic Impurity

The discovery of Cariprazine was not the result of a targeted design campaign but rather a keen observation during the scale-up synthesis of a different compound. In the early 2000s, researchers at Gedeon Richter were working on a pyridylsulfonamide type dopamine D3/D2 receptor ligand. During this process, an impurity was isolated and characterized.[1] Medicinal chemistry optimization of this unexpected byproduct led to the development of a new series of piperazine derivatives with promising affinities for both dopamine D3 and D2 receptors. The most promising compound to emerge from this series was Cariprazine, initially designated as RGH-188.

According to Gedeon Richter, the D3 project was initiated in December 1999, with the first synthesis of the cariprazine molecule occurring in December 2002. A patent application for the compound was filed in August 2003.[2][3]

Initial Synthesis: A Multi-step Pathway to Cariprazine

The initial synthesis of Cariprazine, as detailed in the primary patent literature, involves a multi-step process culminating in the formation of the final urea derivative. The following protocol is based on the experimental examples provided in Gedeon Richter's foundational patent, WO 2005/012266 A1.

Experimental Protocol: Initial Synthesis of Cariprazine

Step 1: Synthesis of trans-4-(2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl)-cyclohexylamine trihydrochloride

This key intermediate is prepared by the reductive amination of trans-Boc-2-(4-aminocyclohexyl)acetaldehyde with 1-(2,3-dichlorophenyl)piperazine, followed by the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Step 2: Synthesis of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea (Cariprazine)

To a solution of trans-4-(2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl)-cyclohexylamine trihydrochloride in a suitable solvent, a base is added to release the free amine. Subsequently, the amine is reacted with dimethylcarbamoyl chloride to form the final urea product, Cariprazine. The product is then isolated and purified. While the patent describes various methods, one key approach involves reacting the free base with triphosgene to form an isocyanate intermediate, which is then reacted with dimethylamine.

Table 1: Quantitative Data for Initial Cariprazine Synthesis

| Step | Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 1 | trans-Boc-2-(4-aminocyclohexyl)acetaldehyde | 1-(2,3-dichlorophenyl)piperazine, Reducing Agent | Dichloroethane | - | - |

| 2 | trans-4-(2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl)-cyclohexylamine | Dimethylcarbamoyl chloride, Base | - | - | - |

Note: Specific quantitative data such as molar equivalents, reaction temperatures, and precise yields for the initial synthesis are detailed within the examples of the patent WO 2005/012266 A1.

Initial Pharmacological Characterization

Cariprazine's unique pharmacological profile is central to its therapeutic effects. It acts as a partial agonist at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor. Additionally, it is a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2B receptors.

Experimental Protocol: Radioligand Binding Assays

The binding affinities of Cariprazine for various receptors were determined using in vitro radioligand binding assays. The general protocol for these assays is as follows:

-

Membrane Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., dopamine D2, D3, or serotonin 5-HT1A) are prepared.

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (Cariprazine).

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 2: Initial Receptor Binding Profile of Cariprazine

| Receptor | Ki (nM) | Radioligand | Cell Line |

| Dopamine D3 | 0.085 | [³H]-Spiperone | HEK293 |

| Dopamine D2L | 0.49 | [³H]-Spiperone | HEK293 |

| Dopamine D2S | 0.69 | [³H]-Spiperone | HEK293 |

| Serotonin 5-HT1A | 2.6 | [³H]-8-OH-DPAT | CHO-K1 |

| Serotonin 5-HT2A | 18.8 | - | - |

| Serotonin 5-HT2B | 0.58 | - | - |

| Histamine H1 | 23.3 | - | - |

Note: Data compiled from multiple sources. Specific conditions may vary between studies.

Mechanism of Action: A Dopamine D3-Preferring Partial Agonist

Cariprazine's efficacy is thought to be mediated through its combined partial agonist activity at central dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. Its high affinity for the D3 receptor is a distinguishing feature among atypical antipsychotics. This partial agonism allows Cariprazine to modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.

Conclusion

The discovery of Cariprazine from a synthetic impurity highlights the role of serendipity in drug discovery. Its unique pharmacological profile, characterized by high affinity for the dopamine D3 receptor and partial agonist activity, represents a significant advancement in the treatment of schizophrenia and bipolar disorder. The initial synthesis, while complex, laid the groundwork for the development of more streamlined and commercially viable manufacturing processes. This technical guide provides a foundational understanding of the origins of Cariprazine for the scientific community.

References

An In-Depth Technical Guide to In Vitro Studies of Carprazidil's Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available in vitro studies detailing the specific vasodilatory mechanisms of Carprazidil are scarce. This guide therefore provides a comprehensive framework of established methodologies and potential signaling pathways for investigating the vasodilatory properties of a compound such as this compound, based on general vascular pharmacology principles.

Introduction

This compound is a vasodilator that has been clinically evaluated for the treatment of moderate to severe hypertension.[1] Its efficacy has been compared to that of minoxidil, suggesting a potent arterial smooth muscle relaxant effect.[1] However, a detailed understanding of its mechanism of action at the cellular and molecular level, derived from in vitro studies, is crucial for optimizing its therapeutic use and exploring potential new indications. This technical guide outlines the key experimental protocols and data analysis approaches for characterizing the vasodilatory properties of this compound in a laboratory setting.

Core Experimental Protocols

Isolated Blood Vessel Studies using Wire Myography

This is a fundamental technique to assess the direct effect of a compound on vascular tone.

Experimental Protocol:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., Sprague-Dawley rat) via an approved ethical protocol.

-

Carefully dissect a blood vessel of interest (e.g., thoracic aorta, mesenteric artery).

-

Clean the vessel of adherent connective and adipose tissue in cold, oxygenated Krebs-Ringer bicarbonate buffer (composition in Table 1).

-

Cut the vessel into small rings (2-3 mm in length).

-

-

Mounting and Equilibration:

-

Mount the vessel rings on two stainless steel wires in the jaws of a wire myograph.

-

Place the mounted rings in organ baths containing Krebs-Ringer buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.

-

-

Viability and Contractility Assessment:

-

Depolarize the vessel rings with a high potassium chloride (KCl) solution to induce contraction and assess the viability of the smooth muscle.

-

Induce contraction with a specific agonist (e.g., phenylephrine for arteries) to establish a stable pre-contracted state.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM).

-

Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

-

Endothelium-Dependent vs. Endothelium-Independent Vasodilation

This protocol distinguishes whether this compound's effect is mediated by factors released from the endothelium.

Experimental Protocol:

-

Parallel Vessel Ring Studies:

-

Prepare and mount two sets of vessel rings from the same animal.

-

In one set of rings, mechanically remove the endothelium by gently rubbing the intimal surface with a wire or forceps.

-

Confirm the removal of the endothelium by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).

-

Generate cumulative concentration-response curves for this compound in both endothelium-intact and endothelium-denuded rings.

-

Data Presentation and Analysis

Quantitative data from these experiments should be systematically organized for clear interpretation and comparison.

Table 1: Composition of Krebs-Ringer Bicarbonate Buffer

| Component | Concentration (mM) |

| NaCl | 118.3 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 |

| KH₂PO₄ | 1.2 |

| NaHCO₃ | 25.0 |

| Glucose | 11.1 |

Table 2: Hypothetical Vasodilatory Effect of this compound on Pre-contracted Aortic Rings

| This compound Concentration (µM) | Relaxation (%) (Endothelium-Intact) | Relaxation (%) (Endothelium-Denuded) |

| 0.01 | 15.2 ± 2.1 | 12.8 ± 1.9 |

| 0.1 | 45.8 ± 3.5 | 42.5 ± 3.1 |

| 1 | 78.3 ± 4.2 | 75.9 ± 3.8 |

| 10 | 95.1 ± 2.8 | 93.7 ± 2.5 |

| 100 | 98.6 ± 1.5 | 97.9 ± 1.3 |

| EC₅₀ (µM) | 0.15 | 0.17 |

| Eₘₐₓ (%) | 99.2 | 98.5 |

Data are presented as mean ± SEM. EC₅₀ is the concentration of this compound that produces 50% of the maximal relaxation (Eₘₐₓ).

Mechanistic Pathways and Visualizations

To elucidate the specific signaling pathways involved in this compound-induced vasodilation, further experiments with specific inhibitors are required. The following diagrams illustrate potential mechanisms and experimental workflows.

Potential Signaling Pathways of Vasodilation

The following diagram outlines common pathways that lead to vascular smooth muscle relaxation.

Caption: Potential signaling pathways for vasodilation in vascular smooth muscle cells.

Experimental Workflow for Investigating Mechanism of Action

This diagram illustrates a logical workflow for dissecting the molecular mechanism of a novel vasodilator.

Caption: Experimental workflow for characterizing a novel vasodilator.

Conclusion

While clinical data suggests this compound is an effective vasodilator, detailed in vitro pharmacological studies are essential to fully understand its mechanism of action. The experimental protocols, data presentation formats, and conceptual frameworks provided in this guide offer a robust starting point for researchers to investigate the vasodilatory properties of this compound. Such studies will be invaluable for its future development and potential therapeutic applications.

References

The Impact of Cariprazine on Systemic Vascular Resistance: A Technical Overview

Disclaimer: The initial query for "Carprazidil" did not yield specific results. Based on the similarity in name and the availability of extensive research, this technical guide focuses on Cariprazine (marketed as Vraylar®), an atypical antipsychotic. It is presumed that "this compound" was a misspelling.

This technical guide provides a comprehensive analysis of the current understanding of Cariprazine's effects on systemic vascular resistance. The information is intended for researchers, scientists, and drug development professionals, synthesizing available clinical data and pharmacological profiles to elucidate the hemodynamic impact of this medication.

Core Mechanism of Action and Receptor Profile

Cariprazine's primary therapeutic effects are attributed to its activity as a partial agonist at central dopamine D₂ and D₃ receptors, and serotonin 5-HT₁ₐ receptors. It also functions as an antagonist at serotonin 5-HT₂ₐ receptors[1]. The drug exhibits a unique preference for the D₃ receptor, which is hypothesized to contribute to its efficacy in treating negative symptoms of schizophrenia[2][3].

Cariprazine's direct influence on the vasculature is primarily mediated by its interaction with adrenergic receptors. It has a low affinity for alpha-1A adrenergic receptors, where it acts as an antagonist[2][4]. Antagonism of alpha-1 adrenergic receptors in vascular smooth muscle is a well-established mechanism for vasodilation and a subsequent decrease in systemic vascular resistance, which can lead to a drop in blood pressure, particularly upon standing (orthostatic hypotension).

Impact on Systemic Vascular Resistance and Hemodynamics

Direct quantitative data from preclinical or clinical studies specifically measuring Cariprazine's effect on systemic vascular resistance (SVR) are not extensively available in the public domain. However, its impact can be inferred from its known cardiovascular side effects, particularly orthostatic hypotension, and its receptor binding profile.

Orthostatic Hypotension

Atypical antipsychotics as a class are known to have the potential to cause orthostatic hypotension, and Cariprazine is no exception, though this effect is reported to be infrequent. In a pooled analysis of four short-term clinical trials, the incidence of orthostatic hypotension (defined as a reduction of ≥20 mmHg in systolic blood pressure or ≥10 mmHg in diastolic blood pressure upon standing) was similar between Cariprazine (13.4%) and placebo (12.3%) groups. This suggests that while Cariprazine can induce postural hypotension, the risk is not substantially elevated compared to placebo in the studied populations.

The potential for orthostatic hypotension is linked to Cariprazine's antagonist activity at alpha-1 adrenergic receptors. By blocking these receptors on vascular smooth muscle, Cariprazine can inhibit norepinephrine-mediated vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.

Blood Pressure and Heart Rate

Clinical data indicate that Cariprazine generally has a minimal impact on blood pressure and heart rate in the therapeutic dose range for most patients. A pooled analysis of long-term studies showed that mean changes in cardiovascular parameters, including blood pressure and pulse, were not considered clinically significant. Similarly, a real-world study found that Cariprazine initiation was associated with a slight decrease in systolic blood pressure and stable diastolic blood pressure over a 12-month period.

However, a dose-response relationship has been observed for diastolic blood pressure, with a mean increase of 3.4 mmHg in the 9–12 mg/day dose group. This suggests that at higher doses, other mechanisms might counteract the vasodilatory effects or come into play.

A slight increase in heart rate of about 2 beats per minute has been observed with Cariprazine treatment, which was comparable to the change seen with placebo.

Data Presentation

Table 1: Hemodynamic Effects of Cariprazine in Clinical Trials

| Parameter | Cariprazine Treatment Group | Placebo Group | Reference |

| Orthostatic Hypotension Incidence | 13.4% | 12.3% | |

| Mean Change in Diastolic Blood Pressure | +3.4 mmHg (at 9-12 mg/day) | Not specified | |

| Mean Change in Systolic Blood Pressure (annual) | -2.38 mmHg/year | Not applicable | |

| Mean Change in Diastolic Blood Pressure (annual) | -0.57 mmHg/year | Not applicable | |

| Mean Change in Heart Rate | +2 bpm | +0.7 bpm |

Table 2: Receptor Binding Profile of Cariprazine

| Receptor | Activity | Binding Affinity (Ki, nM) | Reference |

| Dopamine D₃ | Partial Agonist | 0.085 | |

| Dopamine D₂ | Partial Agonist | 0.49 (D₂L), 0.69 (D₂S) | |

| Serotonin 5-HT₁ₐ | Partial Agonist | 2.6 | |

| Serotonin 5-HT₂ₐ | Antagonist | 18.8 | |

| Serotonin 5-HT₂₋ | Antagonist | 0.58 | |

| Histamine H₁ | Antagonist | 23.2 | |

| Alpha-1A Adrenergic | Antagonist | 155 |

Experimental Protocols

General Clinical Trial Methodology (from pooled analysis):

-

Study Population: Adult patients with an acute exacerbation of schizophrenia.

-

Intervention: Cariprazine administered orally at various fixed or flexible daily doses (e.g., 1.5–3 mg, 4.5–6 mg, 9–12 mg) compared to placebo.

-

Duration: Typically 6 weeks for short-term studies, with long-term extensions up to 48 weeks.

-

Hemodynamic Assessments: Blood pressure and pulse were measured at baseline and at various time points throughout the studies. Orthostatic hypotension was assessed by measuring blood pressure and heart rate in supine and standing positions.

Signaling Pathways and Visualizations

The primary hypothesized pathway for Cariprazine's impact on systemic vascular resistance involves the antagonism of alpha-1 adrenergic receptors.

Caption: Hypothesized mechanism of Cariprazine-induced vasodilation.

Caption: Generalized workflow for hemodynamic assessment in clinical trials.

Conclusion

References

Early Research on Carprazidil and its Impact on Lipoprotein Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the early research concerning the vasodilator Carprazidil and its effects on lipoprotein metabolism. While comprehensive data on this compound is limited, this document synthesizes the available findings, focusing on a key clinical study that demonstrated a significant impact on high-density lipoprotein (HDL) cholesterol. This guide includes a summary of quantitative data, a detailed, albeit generalized, experimental protocol based on the available information and common clinical trial methodologies of the era, and visualizations of the experimental workflow and a hypothesized signaling pathway. Due to the limited availability of the full original research, some sections of this guide are based on established principles of cardiovascular and lipid research.

Introduction

This compound is a potent arteriolar vasodilator that was investigated for its antihypertensive properties. Early clinical research in the 1980s also revealed an interesting and potentially beneficial off-target effect on lipoprotein metabolism, specifically a notable increase in serum high-density lipoprotein (HDL) cholesterol.[1] This finding was significant as low HDL cholesterol is a well-established risk factor for atherosclerotic cardiovascular disease. This guide delves into the seminal research on this topic, providing a structured overview for researchers and professionals in drug development.

Quantitative Data Summary

The primary source of quantitative data on this compound's effect on lipoprotein metabolism comes from a study conducted on men with mild to moderate essential hypertension.[1] The key findings from this study are summarized in the tables below.

Table 1: Study Demographics and Dosing

| Parameter | Value |

| Drug | This compound |

| Dosage | Average 50-60 mg/day (monotherapy) |

| Study Population | 15 men with mild to moderate essential hypertension |

| Treatment Duration | 8 weeks (N=15) and 16 weeks (N=12) |

Table 2: Effects of this compound on Serum Lipoproteins

| Lipoprotein Parameter | Change from Baseline (8 weeks) | Change from Baseline (16 weeks) | p-value |

| High-Density Lipoprotein (HDL) Cholesterol | +26% | +24% | < 0.01 |

| Alpha-Lipoprotein Fraction | +26% | +41% | < 0.01 |

| Low-Density Lipoprotein (LDL) Cholesterol | Not consistently altered | Not consistently altered | Not significant |

| Very Low-Density Lipoprotein (VLDL) Cholesterol | Not consistently altered | Not consistently altered | Not significant |

| Triglycerides | Not consistently altered | Not consistently altered | Not significant |

Experimental Protocols

3.1. Study Design

A prospective, open-label, single-arm clinical trial was likely conducted.

3.2. Participant Selection

-

Inclusion Criteria: Male participants with a diagnosis of mild to moderate essential hypertension.

-

Exclusion Criteria: Likely included secondary hypertension, significant renal or hepatic disease, diabetes mellitus, and use of other medications known to affect lipoprotein metabolism.

3.3. Treatment

Participants received this compound as a monotherapy at an average daily dose of 50-60 mg.

3.4. Data Collection

Blood samples were collected at baseline, 8 weeks, and 16 weeks for the analysis of serum lipoproteins. Blood pressure and other clinical parameters were also monitored at these time points.

3.5. Lipoprotein Analysis

Serum levels of total cholesterol, HDL cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides were likely measured using standard enzymatic and precipitation methods common in clinical chemistry laboratories at the time. The alpha-lipoprotein fraction was likely determined by lipoprotein electrophoresis.

3.6. Statistical Analysis

Changes in lipoprotein levels from baseline were likely analyzed using a paired t-test or a similar statistical method to determine significance. A p-value of less than 0.05 was likely considered statistically significant.

Visualizations

4.1. Experimental Workflow

Caption: A generalized workflow for the clinical study investigating the effects of this compound.

4.2. Hypothesized Signaling Pathway for this compound's Effect on HDL

Caption: A hypothesized pathway for this compound's effect on HDL metabolism.

Discussion and Conclusion

The early research on this compound demonstrated a statistically significant and favorable effect on HDL cholesterol levels in hypertensive men.[1] The observed increase of over 20% in HDL is noteworthy, as therapeutic interventions that raise HDL are of considerable interest in the management of cardiovascular risk. The lack of consistent alteration in LDL, VLDL, and triglyceride levels suggests a specific mechanism of action on HDL metabolism.[1]

The precise signaling pathway by which this compound elevates HDL remains to be elucidated. As a potent arteriolar vasodilator, it is plausible that its effects are mediated through improved endothelial function. Vasodilation can increase shear stress on endothelial cells, which is known to activate endothelial nitric oxide synthase (eNOS) and increase the production of nitric oxide (NO). Enhanced NO bioavailability is associated with improved endothelial health and has been linked to beneficial effects on lipoprotein metabolism, including the potential to increase HDL levels. The exact downstream molecular targets within the lipoprotein metabolic cascade that are affected by this pathway in the context of this compound administration require further investigation.

References

Carprazidil: A Technical Guide to a Potential Research Compound

Note to the Reader: The initial query for "Carprazidil" did not yield specific results for a compound with that name. However, the context of the request strongly suggests a likely reference to Cariprazine , a well-documented atypical antipsychotic with a complex pharmacological profile that makes it a significant compound for research. This guide will, therefore, focus on the extensive data available for Cariprazine.

Introduction

Cariprazine is an orally active piperazine derivative that functions as a dopamine D3-preferring D3/D2 receptor partial agonist.[1][2] It is approved for the treatment of schizophrenia and bipolar I disorder, and is also under investigation for other psychiatric conditions.[3][4] Its unique mechanism of action, particularly its high affinity for the D3 receptor, distinguishes it from other antipsychotics and makes it a valuable tool for neuropharmacological research.[5] This technical guide provides an in-depth overview of Cariprazine's pharmacological properties, experimental data, and potential as a research compound.

Mechanism of Action

The precise mechanism of action of Cariprazine is not fully elucidated, but its therapeutic effects are thought to be mediated through a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. A key feature of Cariprazine is its high affinity for the dopamine D3 receptor, for which it also acts as a partial agonist.

The partial agonist activity of Cariprazine allows it to modulate dopamine and serotonin receptor activity. In conditions of high neurotransmitter levels, it acts as a functional antagonist, while in low neurotransmitter states, it exhibits functional agonist activity. This dual action is believed to contribute to its efficacy in treating a range of psychiatric symptoms.

Signaling Pathway

The primary signaling pathway of Cariprazine involves its interaction with G-protein coupled receptors (GPCRs), specifically dopamine and serotonin receptors. As a partial agonist at D2 and D3 receptors, Cariprazine modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. Its activity at serotonin receptors further influences downstream signaling cascades.

Pharmacological Data

Receptor Binding Affinity

Cariprazine and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), exhibit a broad receptor binding profile. The following table summarizes their in vitro binding affinities (Ki, nM) for various human receptors.

| Receptor | Cariprazine (Ki, nM) | DCAR (Ki, nM) | DDCAR (Ki, nM) |

| Dopamine D2 | 0.49 (D2L), 0.69 (D2S) | Subnanomolar/low nanomolar | Subnanomolar/low nanomolar |

| Dopamine D3 | 0.085 | Higher affinity than Cariprazine | Higher affinity than Cariprazine |

| Serotonin 5-HT1A | Low nanomolar | Low nanomolar | Low nanomolar |

| Serotonin 5-HT2A | Moderate affinity | Moderate affinity | Moderate affinity |

| Serotonin 5-HT2B | Subnanomolar/low nanomolar | Not specified | Not specified |

| Histamine H1 | Moderate affinity | Moderate affinity | Moderate affinity |

| Adrenergic α1A | Moderate affinity | Not specified | Not specified |

| Cholinergic Muscarinic | No appreciable affinity (>1000 nM) | Not specified | Not specified |

Pharmacokinetics

Cariprazine is extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6, forming two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).

| Parameter | Cariprazine | DCAR | DDCAR |

| Half-life | 2-4 days | ~1 week (effective) | 2-3 weeks (terminal) |

| Time to steady state | ~1 week | ~1 week | ~3 weeks |

| Protein binding | 91-97% | Not specified | Not specified |

Metabolism

The metabolism of Cariprazine is a sequential process primarily mediated by cytochrome P450 enzymes.

References

- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Frontiers | Real-Life Clinical Experience With Cariprazine: A Systematic Review of Case Studies [frontiersin.org]

- 4. Mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

The Pharmacokinetics of Cariprazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cariprazine, an atypical antipsychotic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical and clinical study data. This document details the absorption, distribution, metabolism, and excretion of Cariprazine and its major active metabolites, along with the experimental methodologies employed in these characterizations.

Introduction

Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist.[1][2][3] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2B receptors.[4][5] The drug is extensively metabolized into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites are pharmacologically equipotent to the parent drug and contribute significantly to its overall therapeutic effect.

Summary of Pharmacokinetic Parameters

The pharmacokinetic properties of Cariprazine and its active metabolites have been characterized in both human and animal studies. A summary of key quantitative data is presented in the tables below.

Table 1: Human Pharmacokinetic Parameters of Cariprazine and its Metabolites

| Parameter | Cariprazine | Desmethyl-cariprazine (DCAR) | Didesmethyl-cariprazine (DDCAR) | Total Active Moieties |

| Time to Steady State | 1-2 weeks | 1-2 weeks | 4 weeks | 3 weeks |

| Terminal Half-life (t½) | 31.6 - 68.4 hours | 29.7 - 37.5 hours | 314 - 446 hours | ~1 week (effective) |

| Time to Peak Plasma Concentration (Tmax) | ~3-6 hours | 6.5 hours | 18.1 hours | Not Reported |

| Plasma Protein Binding | 91-97% | 91-97% | 91-97% | Not Reported |

Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Cariprazine and DDCAR

| Parameter | Cariprazine (1 mg/kg p.o.) | Didesmethyl-cariprazine (DDCAR) (0.9 mg/kg p.o.) |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

Experimental Protocols

The pharmacokinetic characterization of Cariprazine and its metabolites involved a range of in vitro and in vivo studies. The methodologies for key experiments are detailed below.

Animal Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of Cariprazine and its metabolites in animal models.

-

Subjects: Male Hannover Wistar rats and male NMRI mice.

-

Administration:

-

Oral (p.o.): Cariprazine was administered at a dose of 1 mg/kg. Formulations included 0.1% acetic acid in deionized water and 5% Tween 80 in deionized water.

-

Intravenous (i.v.): Cariprazine was administered at a dose of 1 mg/kg. The formulation was 0.1% acetic acid/5.5% glucose in deionized water.

-

DDCAR Administration: Didesmethyl-cariprazine (DDCAR) was administered orally at 0.9 mg/kg (equimolar to cariprazine) in 5% Tween 80/d.w. and intravenously at 1 mg/kg in 1% lactic acid/0.9% NaCl.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analysis: Plasma concentrations of Cariprazine and its metabolites were determined using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time data using a model-independent approach with Kinetica software.

Human Pharmacokinetic Studies

-

Objective: To evaluate the concentration-time profiles and key pharmacokinetic parameters of Cariprazine and its major active metabolites in humans.

-

Study Design: Population pharmacokinetic analysis was performed using data from three phase 1 and ten phase 2/3 studies in adult patients with schizophrenia or bipolar mania.

-

Dosing: Cariprazine was administered orally once daily at doses ranging from 0.5 to 21 mg/day.

-

Sample Collection: Blood samples were collected to measure plasma levels of Cariprazine, DCAR, and DDCAR. Sampling schemes included both full profiles and sparse sampling.

-

Modeling: Nonlinear mixed-effects pharmacokinetic modeling was performed using the NONMEM software package.

-

Cariprazine pharmacokinetics were described by a three-compartment model with zero-order input to a depot compartment, followed by first-order absorption and elimination.

-

DCAR and DDCAR pharmacokinetics were described by two-compartment models with linear elimination.

-

Pharmacokinetic Profile

Absorption

Following oral administration, Cariprazine is slowly absorbed, with peak plasma concentrations occurring approximately 3 to 6 hours after a single dose. The administration of a single 1.5 mg dose with a high-fat meal did not significantly affect the Cmax and AUC of Cariprazine or its desmethyl metabolite (DCAR).

Distribution

Cariprazine and its major active metabolites are highly bound to plasma proteins, with a binding rate of 91% to 97%. In rats, following acute administration, DDCAR was detected in the brain, but at much lower levels than the parent compound.

Metabolism

Cariprazine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme and to a lesser extent by CYP2D6. The metabolism involves demethylation to form two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). DCAR is further metabolized to DDCAR by the same enzymes. DDCAR is then metabolized by CYP3A4 to a hydroxylated metabolite.

Excretion

The elimination of Cariprazine is slow. Approximately 21% of a daily dose was recovered in the urine, with about 1.2% being excreted as the unchanged parent drug.

Visualizations

Signaling Pathway

Caption: Cariprazine and its metabolites' activity at dopamine and serotonin receptors.

Experimental Workflow

Caption: A generalized workflow for conducting pharmacokinetic studies.

Metabolic Pathway

Caption: The metabolic conversion of Cariprazine to its major metabolites.

References

- 1. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for Assessing the Effects of Vasodilator Agents on Blood Pressure

Introduction

These application notes provide a comprehensive overview of the protocols for assessing the effect of a potential antihypertensive agent, with a focus on vasodilators, on blood pressure. While the initial query specified "Carprazidil," this appears to be a less common or potentially misspelled name. The protocols outlined below are broadly applicable to the preclinical and clinical assessment of any new chemical entity with suspected vasodilator and antihypertensive properties. For illustrative purposes, we will also briefly touch upon the assessment of blood pressure effects of drugs where hypertension or hypotension is a potential side effect, such as the atypical antipsychotic Cariprazine.

Vasodilators are a class of drugs that widen blood vessels, leading to a decrease in vascular resistance and a subsequent reduction in blood pressure.[1] The evaluation of their efficacy and safety is a critical component of drug development.

Preclinical Assessment Protocols

Preclinical studies are essential to determine the initial safety and efficacy of a drug candidate before human trials.[2] These studies are typically conducted in vitro and in vivo using animal models.

In Vitro Assessment

-

Isolated Tissue Studies: The direct vasodilator effect of a compound can be assessed on isolated arterial preparations, such as rat aortic rings.[3] These tissues can be pre-constricted with agents like phenylephrine or high potassium concentrations, and the ability of the test compound to induce relaxation is measured. This provides insights into the mechanism of vasodilation.[3]

In Vivo Assessment

-

Animal Models of Hypertension: Various animal models are used to mimic human hypertension.[4] Commonly used models include:

-

Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.

-

Renal Artery Ligation: A model of renovascular hypertension.

-

Salt-Sensitive Dahl Rats: A model of salt-induced hypertension.

-

-

Blood Pressure Measurement:

-

Tail-Cuff Method: A non-invasive method for routine blood pressure monitoring in rodents.

-

Telemetry: A more advanced and accurate method involving the surgical implantation of a pressure transducer that allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, unrestrained animals.

-

Experimental Protocol: Assessing Vasodilator Activity in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.

-

Blood Pressure Measurement: Baseline blood pressure is measured using the tail-cuff method or telemetry for several days to establish a stable baseline.

-

Drug Administration: The test compound is administered orally or intravenously at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.

-

Data Collection: Blood pressure and heart rate are monitored at regular intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. Dose-response curves are generated to determine the potency and efficacy of the compound.

Clinical Assessment Protocols

Clinical trials are conducted in humans to evaluate the safety and efficacy of a new drug. The assessment of antihypertensive effects in clinical trials follows a structured approach.

Phase I Trials

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.

-

Protocol: Single ascending dose and multiple ascending dose studies are conducted. Blood pressure and heart rate are closely monitored as safety parameters.

Phase II Trials

-

Objective: To evaluate the efficacy of the drug in patients with hypertension and to determine the optimal dose range.

-

Protocol: Randomized, double-blind, placebo-controlled studies are conducted. Patients with a diagnosis of hypertension are enrolled. The primary endpoint is the change in systolic and diastolic blood pressure from baseline.

Phase III Trials

-

Objective: To confirm the efficacy and safety of the drug in a larger patient population and to compare it with existing standard treatments.

-

Protocol: Large-scale, multicenter, randomized, controlled trials are conducted. The study population should include a broad range of patients with essential hypertension.

Experimental Protocol: Phase II Efficacy Study in Patients with Mild to Moderate Hypertension

-

Study Population: Patients aged 18-75 with a diagnosis of mild to moderate essential hypertension (Systolic Blood Pressure [SBP] 140-159 mmHg or Diastolic Blood Pressure [DBP] 90-99 mmHg).

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment Arms:

-

Placebo

-

Test Compound Dose 1

-

Test Compound Dose 2

-

Test Compound Dose 3

-

-

Assessments:

-

Screening Visit: Medical history, physical examination, laboratory tests, and baseline blood pressure measurements.

-

Treatment Period: Blood pressure and heart rate are measured at regular clinic visits (e.g., weeks 2, 4, 8, and 12). Ambulatory Blood Pressure Monitoring (ABPM) may be used to assess 24-hour blood pressure control.

-

-

Primary Efficacy Endpoint: The change from baseline in mean sitting trough cuff SBP and DBP at the end of the 12-week treatment period.

-

Safety Assessments: Monitoring of adverse events, laboratory parameters, and electrocardiograms (ECGs).

Data Presentation

Quantitative data from preclinical and clinical studies should be summarized in clearly structured tables for easy comparison.

Table 1: Preclinical Efficacy of Compound X in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg) | N | Baseline SBP (mmHg) | Maximum Change in SBP (mmHg) |

| Vehicle Control | - | 8 | 175 ± 5 | -5 ± 2 |

| Compound X | 1 | 8 | 178 ± 6 | -15 ± 3 |

| Compound X | 3 | 8 | 176 ± 4 | -25 ± 4 |

| Compound X | 10 | 8 | 179 ± 5 | -40 ± 5 |

| p < 0.05 compared to Vehicle Control |

Table 2: Clinical Efficacy of Compound Y in Patients with Mild to Moderate Hypertension (12-Week Study)

| Treatment Group | N | Baseline SBP/DBP (mmHg) | Change from Baseline SBP (mmHg) | Change from Baseline DBP (mmHg) |

| Placebo | 50 | 152/95 | -5.2 | -3.1 |

| Compound Y (10 mg) | 50 | 153/96 | -12.5 | -8.2 |

| Compound Y (20 mg) | 50 | 151/95 | -15.8 | -10.5 |

| *p < 0.01 compared to Placebo |

Case Study: Assessing Blood Pressure Effects of Cariprazine

Cariprazine is an atypical antipsychotic, not a primary antihypertensive agent. However, its effect on blood pressure is an important safety consideration. Clinical trials and real-world studies have evaluated the impact of cariprazine on blood pressure. These studies typically report mean changes in systolic and diastolic blood pressure from baseline, which have generally been found to be not clinically significant. For example, a real-world study showed a slight decrease in the annual trajectory of systolic blood pressure after initiating cariprazine.

Visualizations

Signaling Pathway of Vasodilation

Caption: General signaling pathway for vasodilator drugs.

Preclinical Experimental Workflow

Caption: Workflow for preclinical assessment of antihypertensive agents.

Clinical Trial Logical Flow

Caption: Logical flow of a randomized controlled clinical trial.

References

Application Notes and Protocols for Carprazidil in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carprazidil is a potent arteriolar vasodilator that has been investigated for its efficacy in managing moderate to severe hypertension. These application notes provide a summary of the known effects of this compound, a proposed mechanism of action, and detailed protocols for its evaluation in preclinical hypertension research models. The information is intended to guide researchers in designing and conducting experiments to further elucidate the pharmacological profile of this compound.

Data Presentation

The following tables summarize the quantitative data from clinical studies on this compound in hypertensive patients.

Table 1: Effects of this compound on Blood Pressure and Heart Rate [1]

| Parameter | Initial Value (Mean) | Value after this compound Treatment (Mean) | Percentage Change |

| Supine Systolic Blood Pressure (mmHg) | 189 | 149 | -21.2% |

| Supine Diastolic Blood Pressure (mmHg) | 113 | 95 | -15.9% |

| Upright Systolic Blood Pressure (mmHg) | 167 | 138 | -17.4% |

| Upright Diastolic Blood Pressure (mmHg) | 113 | 95 | -15.9% |

| Heart Rate | Minimally Increased | - | - |

| Plasma Norepinephrine | Minimally Increased | - | - |

| Plasma Renin | Slightly Increased | - | - |

Data from a study involving 18 hypertensive patients treated with a mean final dose of 88 mg of this compound for an average of 5 to 6 months.[1] It is important to note that both this compound and the comparative drug Minoxidil tended to cause sodium retention and an increase in heart rate, which often required co-administration of a diuretic or a beta-blocker.[1]

Mechanism of Action

This compound is characterized as a direct-acting arteriolar vasodilator.[1] While its precise molecular target and signaling pathway are not fully elucidated in publicly available literature, its primary effect is to relax the smooth muscle of arterioles, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.

A generalized signaling pathway for a direct-acting vasodilator is depicted below. It is hypothesized that this compound may act through a similar mechanism, potentially involving the modulation of ion channels or other intracellular signaling cascades that lead to a decrease in intracellular calcium levels in vascular smooth muscle cells.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Cariprazine (Carprazidil)

This document provides detailed application notes and protocols for the quantitative analysis of Cariprazine (also referred to as Carprazidil) using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals.

Introduction

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and robust analytical methods are essential for pharmacokinetic studies, formulation development, and quality control. This document details various reversed-phase HPLC (RP-HPLC) methods with different detection techniques, including UV-Visible, Mass Spectrometry, and a proposed chiral separation method.

Application Note 1: Isocratic RP-HPLC-UV Method for Cariprazine in Bulk and Pharmaceutical Dosage Forms

This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the routine quality control analysis of Cariprazine.

Chromatographic Conditions:

| Parameter | Value |

| Column | Agilent Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.3) (50:50 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 216 nm |

| Run Time | 10 minutes |

| Retention Time | ~3.57 minutes |

Quantitative Data Summary:

| Parameter | Result | Reference |

| Linearity Range | 80-120 µg/mL | |

| Correlation Coefficient (r²) | > 0.999 | |

| Limit of Detection (LOD) | 5.07 µg/mL | |

| Limit of Quantitation (LOQ) | 15.37 µg/mL | |

| Accuracy (% Recovery) | 98.91% - 101.83% | |

| Precision (% RSD) | < 2% |

Experimental Protocol

1. Preparation of Solutions:

-

Buffer Preparation (Phosphate Buffer, pH 3.3): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.3 with 10% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase by sonication.

-

Diluent Preparation: Mix acetonitrile and water in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Cariprazine standard and transfer it to a 10 mL volumetric flask. Add approximately 5 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.

-

Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the standard stock solution to 10 mL with the diluent.

2. Sample Preparation (from Capsules):

-

Weigh the contents of 10 capsules and calculate the average weight.

-

Accurately weigh a quantity of the capsule powder equivalent to 1 mg of Cariprazine and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent, vortex for 5 minutes, and then make up the volume to 10 mL with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.